4-Methoxy-1-methylindolin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-21-0 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1 Methylindolin 2 One
Column Chromatography
Flash column chromatography using silica (B1680970) gel is a widely adopted method for the purification of indolin-2-one compounds. nih.govnih.gov The choice of eluent (mobile phase) is crucial for achieving effective separation of the desired product from impurities and unreacted starting materials. The polarity of the solvent system is adjusted based on the polarity of the specific indolin-2-one derivative.
Commonly used solvent systems are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). nih.govnih.gov For more polar compounds, a combination like dichloromethane and methanol (B129727) may be utilized. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.gov
| Compound Type | Eluent System | Reference |
|---|---|---|
| Spirobi(indolin)-2'-ones | Hexane / Ethyl Acetate (10:1 to 4:1) | nih.gov |
| 3-Substituted-indolin-2-ones | Dichloromethane / Methanol (15:1 to 12:1) | nih.gov |
| Methylated Amines (Precursors) | Petroleum Ether / Ethyl Acetate / Trimethylamine | rsc.org |
| Indole (B1671886) Derivatives | Ethyl Acetate / Hexanes (e.g., 12% or 20% EtOAc) | nih.gov |
Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solid compounds like many indolin-2-one derivatives. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. missouri.edu The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out while the impurities remain dissolved in the mother liquor. missouri.edu
The selection of an appropriate solvent is paramount. An ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point. missouri.edu Ethanol is a commonly used solvent for the recrystallization of indolin-2-one derivatives. nih.gov In cases where a single solvent is not effective, a mixed-solvent system (solvent pair) can be employed. This typically involves a solvent in which the compound is highly soluble and another in which it is poorly soluble. missouri.edurochester.edu
| Solvent/System | Comments | Reference |
|---|---|---|
| Ethanol | A general and effective solvent for many organic compounds. | nih.govrochester.edu |
| n-Hexane / Acetone | A common solvent pair for general recrystallization. | rochester.edu |
| n-Hexane / Tetrahydrofuran (THF) | Another useful general-purpose solvent mixture. | rochester.edu |
| Water | Can be effective for sufficiently polar organic compounds. | rochester.edu |
The general procedure for recrystallization involves dissolving the crude solid, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form pure crystals, isolating the crystals by vacuum filtration, and finally, drying the crystals to remove residual solvent. missouri.edu
Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental information for the specific compound 4-Methoxy-1-methylindolin-2-one (CAS Number: 7699-21-0) is not publicly available. While the compound is listed by several chemical suppliers, the requisite advanced spectroscopic data for a thorough analysis as per the requested outline could not be located in peer-reviewed journals or databases.
Searches for ¹H NMR, ¹³C NMR, advanced NMR techniques, and mass spectrometry data consistently yielded results for structurally related but distinct molecules, such as 4-methoxy-1-methylindole (B1581200) or 4-methoxy-1H-quinolin-2-one. chemicalbook.comchemicalbook.comresearchgate.netsemanticscholar.org Using data from these different compounds would violate the strict requirement to focus solely on this compound.
General information on the spectroscopic techniques themselves (e.g., 2D NMR, ¹⁹F NMR, ESI-MS) is available but lacks specific application to this compound. nih.govrsc.orgyoutube.comchemguide.co.ukwikipedia.orglibretexts.orgwikipedia.org
Without access to the primary spectral data—chemical shifts, coupling constants, accurate mass, and fragmentation patterns—for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculation or the use of incorrect data, which would compromise the integrity and scientific validity of the content.
Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for the specified compound.
Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1 Methylindolin 2 One and Derivatives
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In the analysis of 4-Methoxy-1-methylindolin-2-one, the resulting mass spectrum is characterized by a series of fragment ions that provide insight into the molecule's constituent parts. The fragmentation is influenced by the stability of the resulting cations and neutral fragments.
The fragmentation of indolin-2-one derivatives is typically governed by the presence of the carbonyl group, the aromatic ring, and any substituents. For this compound, key fragmentation pathways are initiated by the cleavage of bonds adjacent to the carbonyl group and the ether linkage. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (177.21 g/mol ).
Common fragmentation patterns for ethers include the alpha-cleavage at the C-C bond next to the oxygen atom. libretexts.orgdocbrown.info For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure. libretexts.org The fragmentation of related indole (B1671886) structures and carbonyl compounds often involves the loss of small, stable molecules like carbon monoxide (CO) and formaldehyde (B43269) (CH₂O). libretexts.org
A plausible fragmentation pathway for this compound would involve:
Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group or the N-methyl group, leading to a stable cation.
Loss of formaldehyde (CH₂O) from the methoxy group.
Loss of carbon monoxide (CO) from the lactam ring, a characteristic fragmentation for carbonyl compounds. libretexts.org
Cleavage of the C-O bond of the methoxy group.
The relative abundance of these fragments helps in confirming the structure of the molecule. The base peak in the spectrum often corresponds to the most stable fragment cation formed during the ionization process.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Ion | Plausible Origin |
|---|---|---|---|
| 177 | Molecular Ion | [C₁₀H₁₁NO₂]⁺ | Parent Molecule |
| 162 | [M - CH₃]⁺ | [C₉H₈NO₂]⁺ | Loss of methyl radical from N1 position |
| 149 | [M - CO]⁺ | [C₉H₁₁NO]⁺ | Loss of carbon monoxide from the lactam ring |
| 146 | [M - OCH₃]⁺ | [C₁₀H₁₀N]⁺ | Cleavage of the methoxy group |
| 132 | [M - CO - CH₃]⁺ | [C₈H₈NO]⁺ | Sequential loss of CO and a methyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide, ether, and aromatic functionalities. farmaceut.orgresearchgate.net
The most prominent feature in the IR spectrum of an indolin-2-one derivative is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1680-1710 cm⁻¹. mdpi.comresearchgate.net The precise position of this band can be influenced by ring strain and electronic effects of substituents.
Other significant absorptions include:
C-O Stretching: The methoxy group will exhibit a characteristic C-O-C stretching vibration, usually seen as a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).
Aromatic C=C Stretching: The benzene (B151609) ring will show multiple bands in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond within the lactam ring typically occurs in the 1300-1400 cm⁻¹ range.
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the N-substitution of the indolin-2-one ring. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (Lactam) | C=O Stretch | 1680 - 1710 | Strong |
| Aromatic Ether | Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Aromatic Ether | Symmetric C-O-C Stretch | 1020 - 1060 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2960 | Medium |
| Tertiary Amine | C-N Stretch | 1300 - 1400 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, its crystallographic parameters can be inferred from closely related indolin-2-one and indole derivatives. nih.govnih.gov
Indolin-2-one derivatives often crystallize in monoclinic or triclinic systems. nih.govmdpi.com The core indolin-2-one ring system is typically found to be nearly planar. nih.gov The planarity of the molecule facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.
Table 3: Predicted Crystallographic Data for this compound (based on analogous structures)
| Parameter | Predicted Value / Feature | Reference/Analogy |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Based on substituted indoles and pyridazinones. mdpi.com |
| Space Group | e.g., P2₁/n, P-1 | Common for related heterocyclic compounds. mdpi.comnih.gov |
| Molecular Conformation | Indolin-2-one ring is nearly planar | Observed in N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. nih.gov |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Common in crystal structures of indolinone derivatives. nih.gov |
| Packing Motif | Formation of 1D chains or 2D networks | Seen in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. nih.gov |
Elemental Analysis for Purity Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values to validate its identity and purity. farmaceut.orgmdpi.comnih.gov
The theoretical percentages are calculated based on the molecular formula (C₁₀H₁₁NO₂) and the atomic weights of the constituent elements. Any significant deviation between the found and calculated values could indicate the presence of impurities, such as residual solvents or starting materials.
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Atomic Mass | Calculated % | Found % (Hypothetical) |
|---|---|---|---|---|
| Carbon (C) | C₁₀H₁₁NO₂ (MW: 177.20 g/mol) | 12.01 | 67.78 | 67.75 |
| Hydrogen (H) | 1.01 | 6.26 | 6.29 | |
| Nitrogen (N) | 14.01 | 7.90 | 7.88 |
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of materials. youtube.com The TGA curve for this compound would show the temperatures at which the compound begins to degrade and the percentage of mass lost at each stage.
For an indole derivative, the thermal degradation typically occurs in one or more steps. researchgate.net The initial part of the TGA curve is expected to be flat, indicating thermal stability up to a certain temperature. As the temperature increases, the compound will start to decompose, resulting in a loss of mass. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate (Tₘₐₓ). researchgate.net
The decomposition of this compound would likely involve the fragmentation of the substituent groups (methoxy and N-methyl) followed by the breakdown of the heterocyclic ring structure at higher temperatures. The thermal stability would be comparable to other indole derivatives, with decomposition likely commencing at temperatures above 150°C. researchgate.net
Table 5: Predicted Thermal Analysis Data for this compound
| Thermal Event | Temperature Range (°C) (Hypothetical) | Mass Loss (%) | Description |
|---|---|---|---|
| Initial Stability | 25 - 150 | ~0% | Compound is thermally stable. |
| Decomposition Step 1 | 150 - 250 | Variable | Initial degradation, likely loss of substituent groups (e.g., CH₃, OCH₃). |
| Decomposition Step 2 | > 250 | Variable | Decomposition of the indolin-2-one ring structure. |
| Tₘₐₓ (from DTG) | ~170 - 190 | N/A | Temperature of maximum rate of decomposition, based on similar indole compounds. researchgate.net |
Computational and Theoretical Investigations of 4 Methoxy 1 Methylindolin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels. Such calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in modern medicinal chemistry to predict the three-dimensional structures of molecules and compute their ground-state energies. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective for studying heteroaromatic molecules such as indole (B1671886) and its derivatives. rsc.org
While specific DFT studies on 4-Methoxy-1-methylindolin-2-one are not prevalent in the literature, extensive research on closely related structures, such as methoxy-substituted indanones, provides a framework for understanding its likely properties. mdpi.com For these related compounds, DFT methods at the B3LYP/6-31G(d) level of theory have been used for conformational analysis to identify the most energetically stable conformers. mdpi.com High-level composite methods like G3(MP2)//B3LYP are then used to accurately calculate gas-phase enthalpies of formation. mdpi.com These studies show that the presence of a methoxy (B1213986) group typically decreases the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.com
DFT calculations are also used to determine various electronic properties. For instance, in a study on picoline-diazido-Pt(IV) compounds, DFT was used to calculate geometric structures, analyze molecular electrostatic potential (ESP) to find possible reaction sites, and compute Mulliken and natural atomic charges. nih.gov
Table 1: Example of Theoretically Calculated Properties for a Related Compound (5-Methoxy-indanone) using DFT (Note: This data is for a related compound and is presented for illustrative purposes.)
| Property | Computational Method | Calculated Value | Reference |
| Gas-Phase Enthalpy of Formation | G3(MP2)//B3LYP | -246.3 ± 4.0 kJ·mol⁻¹ | mdpi.com |
| Conformational Energy | B3LYP/6-31G(d) | 0 kJ·mol⁻¹ (most stable) | mdpi.com |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comfrontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. frontiersin.org
FMO analysis, typically performed using data from DFT calculations, is a standard tool for evaluating indole derivatives. frontiersin.org For example, a computational study of natural indoles, gardflorine A–C, showed low HOMO-LUMO gap values, indicating high chemical reactivity. frontiersin.org Analysis of the frontier orbitals for 5-methoxyindole, a compound structurally similar to this compound, provides insight into how the methoxy substituent influences the electronic properties of the indole core. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Natural Indole Compound (Note: Data is for a representative compound from a study on natural indoles and is shown for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.54 |
| Energy Gap (ΔE) | 4.44 |
Source: Adapted from FMO analysis of gardflorine A. frontiersin.org
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, proposed as an alternative to MO-based models like FMO theory. mdpi.comencyclopedia.pub MEDT posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, is what governs molecular reactivity. mdpi.com This theory relies on the analysis of the electron density, a physical observable, using tools such as conceptual DFT, the Quantum Theory of Atoms in Molecules (AIM), and the Electron Localization Function (ELF). encyclopedia.pubacs.org
A key concept in MEDT is the Global Electron Density Transfer (GEDT), which measures the electron density transferred from the nucleophilic to the electrophilic species at the transition state. mdpi.com Reactions are classified based on their GEDT, with polar reactions showing significant electron transfer. MEDT has been successfully applied to explain the mechanisms of various processes, including [3+2] cycloaddition reactions. mdpi.comrsc.org While no MEDT studies have been specifically conducted on this compound, the theory provides a powerful lens through which its reactivity could be analyzed, focusing on the changes in electron density during potential reactions. mdpi.com
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. aps.org While it accounts for the Pauli exclusion principle, it does not fully address electron correlation, which is the interaction between individual electrons. DFT methods, in contrast, are formulated to include electron correlation, often leading to more accurate results for roughly the same computational cost. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, and numerous docking studies have been performed on its derivatives to explore their potential as inhibitors of various enzymes, particularly protein kinases. nih.govnih.govunimib.it
For example, a study on 2-indolinone derivatives identified a potent inhibitor (ZMF-005) of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov Molecular docking predicted the binding mode of ZMF-005 within the active site of PAK1. nih.gov Similarly, other studies have used docking to predict the binding of 3-substituted indolin-2-ones to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), providing a rationale for their observed biological activity. nih.gov These simulations suggest that the indolinone core typically binds in the ATP pocket of kinases, forming key hydrogen bonds with the hinge region of the protein. unimib.it
Table 3: Example Molecular Docking Results for an Indolinone Derivative (Note: This data is for a representative indolinone compound and is presented for illustrative purposes.)
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| ZMF-005 | PAK1 | -8.5 | Lys38, Asp104, Phe157 | nih.gov |
| Compound 23 | VEGFR-2 | Not specified | Cys919, Asp1046 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of molecules and the stability of ligand-protein complexes. nih.gov This technique is often used as a follow-up to molecular docking to refine the predicted binding poses and assess the stability of the interactions in a dynamic, solvated environment.
In the context of indolinone derivatives, MD simulations have been used to validate docking results. A 100-nanosecond MD simulation of the complex between the PAK1 inhibitor ZMF-005 and its target protein was performed to confirm the stability of the predicted binding mode. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation can indicate whether the complex reaches a stable equilibrium. Further analysis of root-mean-square fluctuation (RMSF) can reveal the flexibility of different regions of the protein upon ligand binding. nih.gov Similarly, MD simulations were used to confirm the stability of complexes between 3-methoxy flavone (B191248) derivatives and their target receptors, ER-α and EGFR. nih.gov These simulations are crucial for understanding the dynamic nature of ligand-receptor interactions, which static docking models cannot fully capture.
Structure-Based Computational Design Approaches
Structure-based computational design is a powerful strategy in medicinal chemistry for designing novel molecules with high affinity and selectivity for a specific biological target. This approach relies on the three-dimensional structure of the target, typically a protein or enzyme, to design ligands that can bind effectively to its active site. For a molecule like this compound, which contains the indolin-2-one scaffold known to be a "privileged structure" in drug discovery, these methods are particularly relevant for exploring its potential as an inhibitor of various enzymes, such as kinases. nih.gov
The general workflow for structure-based design involving a scaffold like this compound would include:
Target Identification and Validation: Identifying a biologically relevant target, for which the indolin-2-one core has shown activity. For instance, substituted indolin-2-ones are known to be potent inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in angiogenesis and tumor progression. nih.gov
Molecular Docking: The 3D structure of this compound would be computationally "docked" into the ATP-binding pocket of a target kinase. This process predicts the preferred binding orientation and affinity of the molecule.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For example, in a study of isothiocyanate derivatives targeting cyclooxygenase (COX), MD simulations highlighted the crucial amino acids involved in the interactions. nih.gov
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity.
In Silico Derivatization: Based on the binding mode analysis, new derivatives of this compound can be designed in silico by adding or modifying functional groups to enhance binding affinity and selectivity. The predicted properties of these new derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, can also be evaluated computationally. nih.gov
A hypothetical study on this compound targeting a specific kinase might yield data such as that presented in Table 1, which illustrates the type of information generated through these computational approaches for a series of designed derivatives.
Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound Derivatives This table is illustrative and does not represent experimentally verified data for this specific compound.
| Compound | Modification on Indolin-2-one Core | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| This compound | Parent Compound | -7.5 | -45.2 | Val523, Phe518 |
| Derivative 1 | Addition of a hydroxyl group at C5 | -8.1 | -52.8 | Val523, Phe518, Ser530 |
| Derivative 2 | Replacement of methoxy with ethoxy | -7.6 | -46.1 | Val523, Phe518 |
| Derivative 3 | Addition of a chloro group at C6 | -7.9 | -49.5 | Val523, Phe518, Trp387 |
Prediction of Spectroscopic Properties through Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. For this compound, these calculations can provide valuable information for its characterization and identification. A typical approach involves geometry optimization of the molecule to find its most stable conformation, followed by frequency calculations to predict vibrational (FT-IR and Raman) spectra and chemical shift calculations for NMR spectra.
The predicted spectroscopic data for this compound would include:
FT-IR and Raman Spectra: The calculations would predict the frequencies and intensities of the characteristic vibrational modes, such as the C=O stretching of the lactam ring, C-O-C stretching of the methoxy group, and various aromatic C-H and C-C vibrations.
NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. The theoretical calculations can help in the unambiguous assignment of signals, especially for complex molecules.
Table 2 presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on the types of results obtained for similar molecules.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative and does not represent experimentally verified data for this specific compound.
| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value | Assignment |
| FT-IR (cm⁻¹) | |||
| C=O stretch | 1715 | 1710 | Lactam carbonyl |
| C-O-C asym. stretch | 1260 | 1255 | Methoxy group |
| C-N stretch | 1350 | 1345 | Lactam C-N |
| ¹H NMR (ppm) | |||
| N-CH₃ | 3.20 | 3.18 | Methyl on nitrogen |
| O-CH₃ | 3.85 | 3.82 | Methoxy group |
| Aromatic Protons | 6.8 - 7.3 | 6.7 - 7.2 | Benzene (B151609) ring protons |
| ¹³C NMR (ppm) | |||
| C=O | 175.5 | 175.0 | Lactam carbonyl |
| O-CH₃ | 55.8 | 55.5 | Methoxy carbon |
| N-CH₃ | 26.5 | 26.3 | Methyl on nitrogen |
Analysis of Reaction Mechanisms and Selectivity Using Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including determining the structures of transition states and intermediates, and calculating activation energies. chemicalbook.com This information helps in understanding the factors that control reaction rates and selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, computational methods could be employed to study its synthesis or its reactivity in subsequent chemical transformations.
For instance, the synthesis of substituted indolin-2-ones often involves condensation or cyclization reactions. nih.gov Computational analysis of these reactions would typically involve:
Mapping the Potential Energy Surface (PES): This involves locating the stationary points (reactants, products, intermediates, and transition states) on the PES.
Analyzing Selectivity: When a reaction can lead to multiple products (e.g., regioisomers), computational methods can predict the preferred outcome by comparing the activation energies of the competing pathways. The pathway with the lower activation barrier is expected to be the major one. Factors like steric and electronic effects that govern selectivity can be analyzed in detail. bldpharm.com
While specific mechanistic studies on the synthesis or reactions of this compound are not prominent in the literature, the general approach is well-established. For example, in the study of cycloaddition reactions to form five-membered heterocycles, computational methods are used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to explain the observed regioselectivity. bldpharm.com
Table 3 provides a hypothetical example of how computational data could be used to analyze the selectivity of a reaction involving the 4-methoxyindolin-2-one core, such as an electrophilic aromatic substitution.
Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways This table is illustrative and does not represent experimentally verified data for this specific compound.
| Reaction Pathway | Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Electrophilic Bromination | C5 | 15.2 | |
| C6 | 18.5 | ||
| C7 | 14.8 | C7-bromo derivative |
This type of analysis would suggest that the C7 position is the most likely site for electrophilic attack, based on the lower activation energy for that pathway.
Biological Activities and Mechanistic Studies of 4 Methoxy 1 Methylindolin 2 One and Analogs
Antiproliferative and Anticancer Research in In Vitro Systems
Research into the antiproliferative and anticancer properties of 4-Methoxy-1-methylindolin-2-one and its analogs has primarily been conducted using in vitro models, which are essential for initial screening and mechanistic understanding.
Growth Inhibition Studies in Cancer Cell Lines
The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not detailed in the provided search results, related indolin-2-one structures have shown potent activity. For instance, compounds with the 3-(4-hydroxyphenyl)indoline-2-one scaffold demonstrate significant and selective anticancer activity. nih.gov Some of these compounds exhibit low to subnanomolar GI50 values (a measure of the concentration required to inhibit cell growth by 50%) against various cancer cell lines. nih.gov
| Cell Line | Cancer Type | GI50 (nM) | Reference Compound |
| A549 | Lung Carcinoma | 1.7 | Analog 1 |
| MCF7 | Breast Adenocarcinoma | 1.5 | Analog 1 |
| K562 | Chronic Myelogenous Leukemia | 1.6 | Analog 1 |
| HCT116 | Colon Carcinoma | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified |
| SKVO3 | Ovarian Cancer | Not specified | Not specified |
| TC32 | Ewing's Sarcoma | Not specified | Not specified |
| Table 1: Representative GI50 values for an indolin-2-one analog (Analog 1) in various cancer cell lines. nih.gov Note that specific data for this compound was not available in the provided results. |
Modulation of Cellular Processes
The anticancer effects of indolin-2-one derivatives are often linked to their ability to modulate key cellular processes that control cell proliferation and survival.
Cell Cycle Arrest: Certain anticancer agents can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some compounds induce a G1 phase arrest, which is characterized by the inhibition of proteins like cyclin-dependent kinase 4 (Cdk4) and subsequent prevention of retinoblastoma (Rb) protein phosphorylation. nih.gov This disruption of the cell cycle can prevent the replication of cancerous cells. nih.govnih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many indolin-2-one analogs have been shown to induce apoptosis in cancer cells. nih.gov This process is a key indicator of a compound's potential as an anticancer therapeutic.
Mitochondrial Death Pathway Activation
The intrinsic pathway of apoptosis, also known as the mitochondrial death pathway, is a common mechanism through which anticancer drugs exert their effects. This pathway is initiated by the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov The activation of this pathway is a critical step in the commitment of a cell to undergo apoptosis.
Caspase and PARP Activation
The release of cytochrome c from the mitochondria triggers a cascade of events involving a family of proteases called caspases.
Caspase Activation: Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov This activation of the caspase cascade is a hallmark of apoptosis. nih.govnih.gov
PARP Cleavage: Activated caspase-3 cleaves several cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP is a well-established marker of apoptosis and is often used to confirm the induction of this cell death pathway. nih.govnih.gov
Regulation of Anti-Apoptotic Proteins
The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. nih.govnih.gov These proteins prevent the initiation of the mitochondrial death pathway.
Inhibition of Bcl-2 and Mcl-1: The development of inhibitors that target Bcl-2 and Mcl-1 is a promising strategy in cancer therapy. nih.govyoutube.com By inhibiting these anti-apoptotic proteins, the balance is shifted towards apoptosis, leading to the death of cancer cells. nih.gov Dual inhibitors that target both Bcl-2 and Mcl-1 have shown synergistic effects in inducing apoptosis in cancer cells. nih.govmedchemexpress.com This approach can be particularly effective in overcoming chemoresistance. nih.gov
Anti-Inflammatory Potential
The indolin-2-one scaffold has been shown to be a promising basis for developing potent anti-inflammatory agents. mdpi.comnih.gov In one study, a series of nineteen 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit inflammatory responses in macrophage cell lines. mdpi.comnih.gov
The derivative 3-(3-hydroxyphenyl)-indolin-2-one emerged as the most active compound. It dose-dependently suppressed the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov Mechanistic studies revealed that this compound exerts its effects by significantly inhibiting the phosphorylation and activation of key inflammatory signaling pathways, including Akt, MAPKs (JNK, ERK, and p38), and NF-κB. mdpi.comnih.gov Other research has shown that indolin-2-one itself can inhibit histamine (B1213489) release from mast cells, exceeding the effect of the drug disodium (B8443419) chromoglycate. nih.gov Furthermore, another derivative, 1-(2,6-dichlorophenyl)indolin-2-one , showed anti-inflammatory and analgesic activity comparable to the NSAID diclofenac (B195802) but without its associated gastric ulceration side effects. mdpi.com
Neurodegenerative Disease-Related Activities
The potential therapeutic applications of indolin-2-one derivatives in neurodegenerative diseases have been an area of active research. These compounds have been investigated for their ability to interfere with key pathological processes, such as the aggregation of amyloid-β, mitigation of neurotoxicity, and protection against oxidative stress.
A hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides into neurotoxic aggregates. Several studies have explored the potential of indolin-2-one analogs to inhibit this process.
A series of isatin-3-arylhydrazones, which share the core indolin-2-one structure, were synthesized and evaluated for their ability to inhibit the aggregation of Aβ(1-40). nih.gov The most potent compounds featured methoxy (B1213986) or hydroxy substitutions at the 5 and 6-positions of the indolinone ring, combined with lipophilic groups on the phenylhydrazone moiety. nih.gov Two derivatives, compound 18 and compound 42 , demonstrated significant inhibitory activity with IC₅₀ values of 0.4 µM and 1.1 µM, respectively. nih.gov Further investigation of compound 42 using circular dichroism spectroscopy, transmission electron microscopy, and dynamic light scattering confirmed its ability to delay and reduce the formation of amyloid fibrils. nih.gov
Similarly, synthetic indole (B1671886)–phenolic compounds have been shown to effectively promote the self-disaggregation of the Aβ(25–35) fragment. nih.gov This activity is a key feature of their neuroprotective profile, suggesting that the indole core is a promising scaffold for developing agents against Alzheimer's disease. nih.gov The anti-aggregating potency of some catechol-based compounds has been linked to their pro-electrophilic character, where ortho- and para-dihydroxy-analogs that can be oxidized to quinones strongly inhibited β-amyloid aggregation. nih.gov
It has also been noted that certain polyphenols containing a catechol moiety, such as epigallocatechin gallate, can inhibit the aggregation of both Aβ and human islet amyloid polypeptide (hIAPP), a peptide associated with type 2 diabetes that can cross-seed Aβ aggregation. nih.gov This suggests that compounds with similar structural features may have broader applications in amyloid-related diseases. nih.govnih.govfrontiersin.org
Indole-based compounds have demonstrated the ability to protect neuronal cells from the toxic effects of Aβ and other neurotoxins in various cell-based models.
In one study, synthetic indole–phenolic hybrids exhibited strong cytoprotective effects in cellular models. nih.gov These compounds were able to counteract the generation of reactive oxygen species (ROS) induced by the Aβ(25–35) peptide and hydrogen peroxide. nih.gov This resulted in an average 25% increase in cell viability and a reduction of ROS levels back to baseline. nih.gov
The neuroprotective potential of indolin-2-one derivatives extends to models of other neurodegenerative disorders. For instance, in a rotenone-induced in vitro model of Parkinson's disease, certain 1,4-naphthoquinone (B94277) derivatives, which can be considered related structures, protected Neuro-2a neuroblastoma cells from toxicity. mdpi.com These compounds restored normal mitochondrial function and reduced levels of proinflammatory cytokines. mdpi.com
Furthermore, in SH-SY5Y cells, a human neuroblastoma cell line, certain mitochondrial respiratory chain inhibitors with structural similarities to some indolin-2-one metabolites were assessed for neurotoxicity. nih.gov This highlights the importance of specific structural features in determining the neuroprotective or neurotoxic potential of these compounds. nih.gov For example, the indole derivative NC009-1 has been shown to have neuroprotective effects in models of tauopathy and spinocerebellar ataxia by activating heat shock protein beta 1. mdpi.com
The table below summarizes the neuroprotective effects of selected indole-based compounds in different cell-based assays.
| Compound/Derivative | Cell Line | Neurotoxin | Protective Effect | Reference |
| Indole–phenolic hybrids | SH-SY5Y | Aβ(25–35), H₂O₂ | Increased cell viability by ~25%, reduced ROS to basal levels | nih.gov |
| 1,4-Naphthoquinones (U-443, U-573) | Neuro-2a | Rotenone | Protected against cytotoxicity, restored mitochondrial function | mdpi.com |
| Indole derivative NC009-1 | SH-SY5Y | MPP⁺ | Alleviated production of inflammatory mediators | mdpi.com |
| Indole derivative NC001-8 | SH-SY5Y, iPSCs | MPP⁺, H₂O₂ | Protected against neurotoxicity by up-regulating NRF2 and NQO1 | mdpi.com |
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of indolin-2-one and its analogs are a significant aspect of their neuroprotective potential.
Indole derivatives have been recognized for their ability to scavenge free radicals and protect against oxidative damage. researchgate.net Studies have shown that various N-substituted indole derivatives, including those with amide and ester functionalities, possess significant antioxidant activity. researchgate.netnih.gov For example, novel N-H and N-substituted indole-3-propanamide derivatives have demonstrated strong inhibition of superoxide (B77818) anion and lipid peroxidation. researchgate.net
In a study involving H₂O₂-stimulated SH-SY5Y cells, indole-phenolic compounds significantly reduced cell death, preserving cell viability and demonstrating their neuroprotective properties against oxidative stress. nih.gov Specifically, these compounds increased cell viability from approximately 52% in the presence of H₂O₂ alone to over 76% and, in one case, to nearly 90%. nih.gov
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, and the specific substitutions on the indole ring can modulate this activity. nih.govresearchgate.net For instance, a study on isoindolinone derivatives found that a cyclohexanol (B46403) group attached to the nitrogen atom enhanced antioxidant activity, likely due to its electron-donating properties. nih.gov
The table below presents data on the antioxidant activity of selected indole derivatives.
| Compound Series | Assay | Key Findings | Reference |
| N-substituted indole-3-propanamides | Superoxide anion (SOD) and lipid peroxidation (LP) inhibition | Strong inhibitory effect on SOD (95-100%) and potent inhibition of LP (81-94% for some compounds) | researchgate.net |
| Indole–phenolic derivatives | MTT assay in H₂O₂-stimulated SH-SY5Y cells | Significantly increased cell viability, demonstrating protection against oxidative stress | nih.gov |
| Indoline derivatives | H₂O₂-induced cytotoxicity in RAW264.7 macrophages | Protection against cytotoxicity at concentrations from 1 pM to 1 nM | nih.gov |
| Isoindolinone derivatives | ABTS radical scavenging | Compound with a cyclohexanol group showed the highest antioxidant activity | nih.gov |
Antimicrobial and Antifungal Investigations
The indolin-2-one scaffold has been utilized in the development of novel antimicrobial and antifungal agents. nih.gov
A series of novel indolin-2-ones with an arylidene motif were synthesized and tested for their biological activities. nih.gov An analog containing a 2-thienyl fragment demonstrated good antimicrobial activity against Bacillus cereus. nih.gov Derivatives with 3-aminophenyl or 2-pyridyl groups showed the best antifungal activities against all tested fungi. nih.gov Specifically, the compound with a pyridyl moiety was highly active against Candida albicans, Candida krusei, and Candida parapsilosis, with MIC values of 3.1 mg/ml. nih.gov
In another study, new thiazolo-indolin-2-one derivatives were synthesized and evaluated. nih.gov The most active derivatives exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria, although their antifungal activity was weaker. nih.gov One derivative, N-(thiazol-2-yl)benzenesulfonamide, was particularly effective in inhibiting biofilm formation by Staphylococcus aureus. nih.gov
Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been investigated for their antifungal properties against plant pathogenic fungi. mdpi.com One such compound showed high activity against Sclerotinia sclerotiorum. mdpi.com Another derivative demonstrated superior inhibitory activity against Rhizoctonia solani compared to commercial fungicides. mdpi.com
The antimicrobial activity of some pyrazoline derivatives, which can be synthesized from chalcones that are also precursors for some indolin-2-one analogs, has been studied. turkjps.org A methoxy substituent was found to increase the antibacterial activity against S. aureus and Enterococcus faecalis in certain pyrazoline structures. turkjps.org
The table below summarizes the antimicrobial and antifungal activities of various indolin-2-one analogs.
| Compound Series | Target Organism(s) | Key Findings | Reference |
| Indolin-2-ones with arylidene motif | Bacillus cereus, Candida species | 2-thienyl derivative active against B. cereus; 3-aminophenyl and 2-pyridyl derivatives showed broad antifungal activity. | nih.gov |
| Thiazolo-indolin-2-one derivatives | Gram-positive and gram-negative bacteria, S. aureus (biofilm) | Promising antibacterial activity and potent antibiofilm activity against S. aureus. | nih.gov |
| 3-Indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | High activity against Sclerotinia sclerotiorum and Rhizoctonia solani. | mdpi.com |
| Indoline-thiazolidinone hybrids | Escherichia coli, Staphylococcus lentus, Candida albicans | Significant activity with MIC values in the range of 25-50 μg/mL. | researchgate.net |
Antagonist Activity against Specific Receptors (e.g., Integrin αvβ3)
The integrin αvβ3 is a receptor involved in various physiological and pathological processes, including angiogenesis and tumor metastasis, making it a target for therapeutic intervention. nih.govfrontiersin.orgd-nb.info While direct studies on this compound as an integrin αvβ3 antagonist are not prevalent, the broader class of indolin-2-one derivatives has been explored in this context.
The indolin-2-one scaffold is a core component of several multi-targeted receptor tyrosine kinase inhibitors, some of which may indirectly affect pathways involving integrins. nih.govnih.gov For instance, sunitinib, an indolin-2-one derivative, targets VEGFR, PDGFR, and c-Kit, all of which are involved in signaling cascades that can be modulated by integrin activity. nih.govnih.gov
Research into pure αvβ3 antagonists has led to the development of small molecules designed to inhibit receptor activity without inducing a conformational change that could lead to partial agonism. nih.gov These efforts highlight the therapeutic potential of targeting this integrin. nih.gov Although not based on an indolin-2-one scaffold, these studies provide a rationale for designing specific inhibitors.
Investigation of Molecular Targets and Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with various molecular targets and modulation of key signaling pathways.
A significant target for some indolin-2-one derivatives is the thioredoxin (Trx) system. nih.gov Certain analogs have been shown to inhibit thioredoxin reductase (TrxR), leading to oxidative stress and activation of the ASK1-dependent p38 and JNK MAPK signaling pathways, which can induce apoptosis in cancer cells. nih.gov
In the context of cancer, indolin-2-one derivatives have been developed as inhibitors of various receptor tyrosine kinases (RTKs). nih.govscirp.orgscirp.orggoogle.com These include VEGFR, PDGFR, and c-Kit, which are crucial for tumor angiogenesis and proliferation. nih.gov The mechanism of action for some of these inhibitors involves occupying the ATP-binding pocket of the kinase, thereby preventing its activation. researchgate.net Some derivatives also show inhibitory activity against Aurora B kinase, a key regulator of the cell cycle. nih.gov
In neurodegenerative disease models, the neuroprotective effects of indole-based compounds have been linked to the activation of specific signaling pathways. For example, the indole derivative NC009-1 has been shown to activate heat shock protein beta 1 (HSPB1), apolipoprotein E (APOE), and neurotrophic receptor tyrosine kinase 1 (NTRK1). mdpi.com Another derivative, NC001-8, exerts its neuroprotective effects by up-regulating NRF2 and NQO1. mdpi.com
The table below lists some of the known molecular targets and signaling pathways affected by indolin-2-one analogs.
| Compound/Analog Class | Molecular Target(s) | Signaling Pathway(s) | Biological Effect | Reference |
| N-substituted indolin-2-ones | Thioredoxin Reductase (TrxR) | ASK1-dependent p38 and JNK MAPK | Anticancer | nih.gov |
| Pyrrolo-fused-heterocycle-2-indolinones | VEGFR, PDGFR, c-Kit | Receptor Tyrosine Kinase signaling | Antitumor | nih.gov |
| Indolin-2-one derivatives | Aurora B kinase | Cell cycle regulation | Anticancer | nih.gov |
| Indole derivative NC009-1 | HSPB1, APOE, NTRK1 | Neuroprotective signaling | Neuroprotection | mdpi.com |
| Indole derivative NC001-8 | NRF2, NQO1 | Antioxidant response | Neuroprotection | mdpi.com |
Structure Activity Relationship Sar Studies of 4 Methoxy 1 Methylindolin 2 One Analogs
Impact of Substituents on Indolin-2-one Core and Side Chains on Biological Activity
The biological activity of indolin-2-one derivatives is profoundly influenced by the nature and position of substituents on both the heterocyclic core and the side chains, particularly at the C-3 position. nih.gov The indolin-2-one nucleus itself is essential for activity, often acting as a scaffold that correctly orients the key pharmacophoric groups for interaction with biological targets. nih.goveurekaselect.com For instance, in kinase inhibition, the lactam function of the indolin-2-one ring frequently participates in crucial hydrogen bonding interactions within the ATP-binding pocket of enzymes like Aurora B kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govresearchgate.net
Substitutions at the C-3 position of the indolin-2-one ring are a primary determinant of potency and selectivity. nih.gov Structure-activity analysis has shown that appending different heterocyclic or aromatic rings via a methylidene bridge at this position can target distinct receptor tyrosine kinases (RTKs). acs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring are highly selective for EGF and Her-2 RTKs. acs.org
Modifications to the nitrogen atom of the indolin-2-one core also play a significant role. The presence of an N-substituent, such as the methyl group in 4-Methoxy-1-methylindolin-2-one, can be critical for anticancer activity. nih.gov Studies have shown that the absence of an alkyl group at the nitrogen position can lead to a significant decrease in activity against certain cell lines. nih.gov Furthermore, the introduction of an N-aryl fragment has been shown to improve activity against K562 cell lines. nih.gov
| Substitution Position | Moiety/Substituent | Impact on Biological Activity | Reference(s) |
| Indolin-2-one Core (N-1) | Alkyl Group (e.g., Methyl) | Often essential for potent anticancer activity. | nih.gov |
| Aryl Group (e.g., Phenyl) | Can significantly improve activity against certain cancer cell lines (e.g., K562). | nih.gov | |
| Indolin-2-one Core (C-6) | Methoxy (B1213986) Group | Showed very strong activity against MCF-7 breast cancer cell lines when combined with a m-methoxybenzylidene motif at C-3. | nih.gov |
| C-3 Side Chain | (Five-membered heteroaryl)methylidenyl | High specificity against VEGF (Flk-1) receptor tyrosine kinase. | acs.org |
| (Bulky substituted benzylidenyl) | High selectivity towards EGF and Her-2 receptor tyrosine kinases. | acs.org | |
| Pyrrole (B145914) ring with N-2-(ethylamino)ethyl group | Greatly improved biological activities against VEGFR2. | nih.gov | |
| 3-hydroxyphenyl | Exhibited the highest anti-inflammatory activity among a series of 19 derivatives by inhibiting nitric oxide production. | mdpi.com |
Role of Specific Functional Groups (e.g., Hydroxyl, Methoxy, Halogen, Alkyl)
Specific functional groups are instrumental in fine-tuning the pharmacological profile of indolin-2-one analogs by influencing their electronic properties, steric profile, and ability to form specific interactions with target proteins.
Hydroxyl (–OH) Group : The introduction of a hydroxyl group can significantly enhance biological activity, particularly anti-inflammatory effects. In a study of nineteen 3-substituted-indolin-2-one derivatives, the compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages. mdpi.comnih.gov Both ortho- and meta-OH substituted derivatives showed significant suppression of NO secretion, indicating the position on the phenyl ring is a key factor. mdpi.com
Methoxy (–OCH₃) Group : Methoxy groups on the indole (B1671886) core can act as reactivity-enhancing substituents. chim.it Their presence can influence the electronic distribution of the aromatic system and contribute to binding interactions. For example, a 6-methoxy group on the indolin-2-one ring, in combination with a meta-methoxybenzylidene motif at the 3-position, resulted in very strong cytotoxic activity against MCF-7 breast cancer cells. nih.gov In the related indanone scaffold, 5,6-dimethoxy substitution was a feature of one of the most potent acetylcholinesterase inhibitors identified in a series. nih.gov
Halogen (–F, –Cl, –Br) : Halogen atoms can modulate activity through various mechanisms, including altering lipophilicity and participating in halogen bonding. In a series of indolin-2-ones with a substituted pyrrole at the C-3 position, the presence of a chlorine atom on the pyrrole ring was found to be crucial for reducing cardiotoxicity while maintaining good antitumor activity. nih.gov In contrast, analogs with bromine atoms at the same position exhibited low antitumor activities. nih.gov
Alkyl (–CH₃, –C₂H₅) Group : Alkyl groups, particularly at the N-1 position of the indolin-2-one ring, can be critical for potency. As previously noted, N-alkylation is often a prerequisite for strong anticancer action. nih.gov On side chains, alkyl groups can also influence activity. For instance, when investigating substituents at the C-3′ position of a C-3-linked pyrrole ring, a methyl group was found to confer higher activity compared to hydrogen or ethyl groups. nih.gov
| Functional Group | Position on Analog | Observed Effect | Reference(s) |
| Hydroxyl | C-3 Phenyl Ring (meta-position) | Potent anti-inflammatory activity. | mdpi.com |
| Methoxy | C-6 of Indolin-2-one Ring | Strong cytotoxicity against MCF-7 cells. | nih.gov |
| Chlorine | C-3 Pyrrole Side Chain | Reduced cardiotoxicity and good antitumor activity. | nih.gov |
| Bromine | C-3 Pyrrole Side Chain | Low antitumor activity. | nih.gov |
| Methyl | N-1 of Indolin-2-one Ring | Essential for potent anticancer activity in some series. | nih.gov |
Influence of Stereochemistry and Chiral Centers on Potency and Selectivity
The three-dimensional arrangement of atoms in indolin-2-one derivatives can have a substantial impact on their biological activity. This includes both the configuration of chiral centers and the geometry of exocyclic double bonds.
A common structural feature in many biologically active 3-substituted indolin-2-ones is an exocyclic double bond at the C-3 position, which connects the core to a side chain. This double bond can exist as either E or Z isomers. The specific geometric configuration can be crucial for activity. For instance, in a study of certain indole alkaloids, changing the geometric configuration of a double bond from E to Z led to a slight boost in cytotoxic potency for methylated-indole analogs. mdpi.com This highlights that the precise spatial orientation of the side chain relative to the indolin-2-one core is critical for optimal interaction with the target protein.
Furthermore, the introduction of chiral centers, for example by substituting the C-3 position with amino acid residues like ornithine or lysine, creates stereoisomers. nih.gov While detailed studies separating and testing individual enantiomers are not always reported, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different potencies and selectivities due to the chiral nature of biological targets like enzyme active sites and receptors.
| Stereochemical Feature | Location | Impact | Reference(s) |
| Geometric Isomerism (E/Z) | Exocyclic double bond at C-3 | Changing from E to Z configuration can increase cytotoxic potency in related indole analogs. | mdpi.com |
| Chiral Centers | C-3 position (e.g., with amino acid substituents) | Creates stereoisomers which can have different biological activities. | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) and Lipophilicity Correlations
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For indolin-2-one derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent activity. nih.govnih.gov
These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. For example, a 3D-QSAR study on indolin-2-one derivatives as Tropomyosin receptor kinase (TRK) inhibitors can reveal specific sites where modifications would likely improve inhibitory activity. nih.gov Similarly, a study on related indanone derivatives as acetylcholinesterase inhibitors showed that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance binding affinity. nih.gov
Key findings from such studies often highlight the importance of:
Electrostatic Effects : The distribution of charge on the molecule is critical. For some indolo[1,2-b]quinazoline derivatives, the electrostatic effect of substituents was found to play a major role in improving anticancer activity. researchgate.net
Steric Effects : The size and shape of substituents are crucial. The volume of substituents at certain positions needs to be optimized to fit within the binding pocket of the target protein. researchgate.net
Lipophilicity : This property, often expressed as logP, influences a compound's ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. Adjusting the lipophilicity of substituents is a common strategy to enhance biological activity. nih.gov
These QSAR models provide a theoretical framework that guides the rational design of new molecules with predicted high activity, which can then be synthesized and tested experimentally. nih.govresearchgate.net
Design and Synthesis of Derivatives for Enhanced Activity and Specificity
The design and synthesis of novel indolin-2-one derivatives are guided by SAR findings to create compounds with improved potency, better selectivity, and desirable physicochemical properties. The general synthetic approach often involves the condensation of an appropriate N-substituted oxindole (B195798) with an aldehyde or ketone to introduce various substituents at the C-3 position. nih.govmdpi.com
Based on initial screenings and SAR data, medicinal chemists can rationally design second-generation compounds. For example, after identifying that a 3-(3-hydroxyphenyl)-indolin-2-one had strong anti-inflammatory activity, further derivatives could be synthesized with different substitution patterns on the phenyl ring to optimize this effect. mdpi.com
In the context of kinase inhibitors, design strategies have focused on:
Targeting Selectivity : By systematically modifying the 3-substituent, researchers have developed compounds that selectively inhibit specific RTKs. This is crucial for developing targeted therapies with fewer side effects. acs.org
Enhancing Potency : Crystallographic studies can reveal that a particular position on a side chain is exposed to solvents. nih.gov This information can be used to design derivatives with modified hydrophilicity at that position, which may lead to enhanced biological activity. For example, introducing an N-2-(ethylamino)ethyl group to a pyrrole-4′-formamide moiety at the C-3 position greatly improved inhibitory activity against VEGFR2. nih.gov
Pharmacophore Hybridization : This approach involves combining the indolin-2-one scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or novel activity. This strategy was used to design potent p21-activated kinase 4 (PAK4) inhibitors. nih.gov
The synthesis process typically involves straightforward chemical reactions, allowing for the creation of diverse libraries of compounds for biological evaluation. nih.govmdpi.com
Comparison with Structurally Similar Biologically Active Compounds
The indolin-2-one scaffold shares structural similarities with other important classes of biologically active molecules, and comparing them provides valuable context for its "privileged" status.
Sunitinib : This is a multi-targeted RTK inhibitor approved for clinical use and is one of the most well-known drugs based on the indolin-2-one scaffold. nih.gov Many research efforts aim to design new indolin-2-one derivatives that improve upon the activity, solubility, or toxicity profile of Sunitinib. nih.goveurekaselect.com The fundamental structure of Sunitinib, featuring a (pyrrol-2-yl)methylene group at the C-3 position, serves as a key template for designing new VEGFR inhibitors. nih.gov
Indanone Derivatives : The indanone core is structurally very similar to indolin-2-one, differing by a CH₂ group in place of the NH group in the five-membered ring. Indanone derivatives have also been developed as potent enzyme inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a highly potent acetylcholinesterase inhibitor. nih.gov The discovery that the indanone moiety could replace an isoindoline (B1297411) group without a major loss of potency highlights the utility of this related scaffold. nih.gov
Other Heterocyclic Scaffolds : The quinazoline (B50416) scaffold is another privileged structure in medicinal chemistry, forming the basis of many approved drugs. nih.gov Like indolin-2-ones, condensed quinazolines are subjects of intense study for creating novel bioactive compounds, particularly with anti-inflammatory properties. nih.gov The indole ring itself, which is the parent structure of indolin-2-one, is a key motif in numerous anticancer agents and selective estrogen receptor modulators (SERMs) like bazedoxifene. acs.orgacs.org The versatility of the indole and indolin-2-one frameworks allows them to be incorporated into a wide variety of structures targeting different biological pathways. acs.orgacs.org
This comparative analysis underscores that while the indolin-2-one core is highly effective, its biological activity is part of a broader landscape of heterocyclic pharmacophores that are fundamental to modern drug discovery.
Future Research Directions and Applications of 4 Methoxy 1 Methylindolin 2 One Research
Development of Novel Therapeutic Agents Based on the Indolin-2-one Scaffold
The indolin-2-one core is a cornerstone in the development of kinase inhibitors, a class of drugs that interfere with kinase enzymes involved in cell signaling and growth. scirp.orgscirp.org A prime example is Sunitinib, an indolin-2-one derivative approved for treating renal cell carcinoma and gastrointestinal stromal tumors. ekb.egnih.gov Future research will focus on synthesizing novel derivatives of the indolin-2-one scaffold to create next-generation therapeutic agents.
The strategy involves modifying the substituents on the indolin-2-one ring system to optimize interactions with the ATP-binding pocket of specific kinases. acs.org By creating libraries of these compounds, researchers aim to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. This approach has already led to the identification of numerous indolin-2-one derivatives that are in clinical or preclinical development for various cancers. nih.govscirp.org The goal is to develop therapies that can overcome resistance to existing drugs and offer new treatment options for a broader range of cancers and other diseases driven by kinase dysregulation. ekb.egekb.eg
Exploration of New Biological Targets and Mechanisms
While kinases are a major focus, the versatility of the indolin-2-one scaffold allows it to target a diverse array of biological molecules. Future research is actively expanding the scope of potential targets beyond kinases. For instance, indolin-2-one derivatives are being investigated as inhibitors of other crucial cellular players.
Emerging Targets for Indolin-2-one Derivatives:
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Kinases | VEGFR, PDGFR, c-Kit, TRKs, Aurora B Kinase | Oncology, Angiogenesis-related diseases |
| Other Enzymes | Thioredoxin Reductase (TrxR), Dihydrofolate reductase (DHFR), Protein Tyrosine Phosphatase 1B (PTP1B) | Oncology, Infectious Diseases, Diabetes |
| Signaling Pathways | Akt, MAPK, NF-κB | Inflammation, Oncology |
This table summarizes potential biological targets for the indolin-2-one scaffold based on current research trends.
One promising new area is the targeting of Thioredoxin Reductase (TrxR), an enzyme involved in cellular redox balance that is often overexpressed in cancer cells. Certain indolin-2-one compounds have shown the ability to inhibit TrxR, leading to increased oxidative stress and apoptotic cell death in cancer cells. nih.gov Other research is exploring their potential as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial applications, as anti-inflammatory agents by modulating pathways like NF-κB, and as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes treatment. nih.govmdpi.comeurekaselect.com This diversification of targets highlights the scaffold's potential to yield treatments for inflammatory diseases, infectious diseases, and metabolic disorders. nih.govmdpi.com
Advanced Computational Modeling for Rational Drug Design
The future of drug discovery involving the indolin-2-one scaffold is heavily reliant on advanced computational modeling. mdpi.comfrontiersin.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable for the rational design of new drug candidates. tandfonline.comnih.govnih.gov
These computational tools allow researchers to:
Predict Binding Affinity: Simulate how different indolin-2-one derivatives will interact with and bind to the active site of a target protein, such as a kinase. benthamdirect.comnih.gov
Optimize Structures: Identify which chemical modifications to the scaffold are most likely to improve potency and selectivity, guiding synthetic efforts. benthamdirect.com
Screen Virtual Libraries: Rapidly evaluate thousands of potential compound structures in silico, saving time and resources compared to traditional high-throughput screening. frontiersin.org
Predict Pharmacokinetic Properties: Use models like SwissADME to forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the process. nih.govresearchgate.net
For example, 3D-QSAR models have been successfully developed for indolin-2-one derivatives targeting Tropomyosin receptor kinases (TRKs), leading to the design of new molecules with superior predicted biological activity. tandfonline.comnih.gov This synergy between computational prediction and chemical synthesis accelerates the discovery of promising new therapeutic agents.
Integration of Synthetic Chemistry and Biological Screening for Compound Optimization
The successful development of new drugs based on the 4-Methoxy-1-methylindolin-2-one scaffold hinges on a tight, iterative cycle of chemical synthesis and biological evaluation. nih.govillinois.edu Future efforts will continue to refine this integrated approach. Chemists will synthesize focused libraries of novel indolin-2-one derivatives, guided by computational models and previous structure-activity relationship (SAR) data. mdpi.comnih.gov
These newly created compounds are then subjected to a battery of biological screening assays. mdpi.comnih.gov This process allows researchers to directly measure the compounds' effects on specific enzymes and cell lines, validating the computational predictions. The results from these screens provide crucial feedback, informing the design of the next generation of compounds in a cycle of continuous optimization. nih.gov This integrated strategy is essential for fine-tuning the molecules to achieve the desired potency and selectivity for their intended biological target while minimizing off-target effects. acs.org
Further Investigation into Metabolite Activity and Fate in Biological Systems
Understanding how a drug and its metabolites behave in the body is critical for its development. Future research must include in-depth investigations into the metabolism and pharmacokinetics of new indolin-2-one derivatives. Studies have shown that indole-based compounds are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites like isatin and 3-hydroxyindolin-2-one. researchgate.netnih.gov
Key future research questions in this area include:
Metabolite Profiling: Identifying the major metabolites of new indolin-2-one drug candidates.
Activity of Metabolites: Determining if these metabolites are biologically active, either contributing to the therapeutic effect or causing unwanted side effects. For example, the primary metabolite of Sunitinib, known as SU12662, is also an active kinase inhibitor. scirp.org
Pharmacokinetic Parameters: Characterizing the absorption, distribution, and clearance rates of the parent drug and its metabolites to understand how long the therapeutic effect lasts in the body. nih.gov
Blood-Brain Barrier Penetration: Assessing the ability of these compounds and their metabolites to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. nih.govnih.gov
Recent studies using advanced techniques like HPLC/MS are beginning to unravel the complex dynamics of how these compounds are processed and distributed throughout different organs, including the brain. researchgate.netnih.gov A thorough understanding of this metabolic fate is essential for optimizing drug design and ensuring the development of effective therapeutic agents.
Q & A
Q. What are the established synthetic routes for 4-Methoxy-1-methylindolin-2-one, and what intermediates are critical?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the indolin-2-one core. A common approach includes:
- Step 1 : Alkylation of indolin-2-one derivatives at the N1 position using methylating agents like methyl iodide under basic conditions.
- Step 2 : Introduction of the methoxy group via electrophilic aromatic substitution or O-methylation of hydroxyl precursors. For example, intermediates such as 4-hydroxyindolin-2-one can be methylated using dimethyl sulfate or methyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography or recrystallization, as seen in analogous indolin-2-one syntheses .
Q. How is X-ray crystallography employed to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:
- Crystal Growth : Slow evaporation of a solvent (e.g., ethanol or DCM) to obtain high-quality crystals.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion artifacts .
- Refinement : Software like SHELXL refines the structure by minimizing the difference electron density and R-factor (e.g., R₁ < 0.05 for high-resolution data) . For example, analogous indole derivatives show bond length accuracies of ±0.002 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR, MS, or IR data often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA).
- Variable-Temperature NMR : To detect tautomeric equilibria or conformational changes (e.g., methoxy rotation barriers).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when fragmentation patterns are ambiguous.
- Crystallographic Validation : SCXRD resolves disputes in regiochemistry or stereochemistry .
For instance, methoxy-substituted indoles may exhibit unexpected coupling patterns due to steric hindrance, requiring iterative hypothesis testing .
Q. What methodologies are used to study structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : SAR studies involve systematic structural modifications and biological assays. Key approaches:
- Analog Synthesis : Introduce substituents at C3, C5, or the methoxy group to probe electronic/steric effects. For example, replacing the methoxy with ethoxy or halogen alters bioavailability .
- Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- Biological Assays : Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays.
- Crystallographic SAR : Co-crystallization with target proteins to map interaction hotspots, as demonstrated for indole-based kinase inhibitors .
Q. How is high-performance liquid chromatography (HPLC) optimized for purity assessment of this compound?
- Methodological Answer : HPLC methods are tailored to the compound’s polarity and stability:
- Column Selection : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) for hydrophobic retention.
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) to resolve closely eluting impurities.
- Detection : UV-Vis at λ = 254–280 nm (aromatic π→π* transitions).
- Validation : Linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and repeatability (RSD < 2%) per ICH guidelines.
For example, related indolin-2-ones show baseline separation at 30°C with a flow rate of 1.0 mL/min .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Outlier Handling : Grubbs’ test or ROUT method (Q = 1%).
- Error Propagation : Monte Carlo simulations for uncertainty estimates in derived parameters.
- Reproducibility : Follow FAIR data principles—ensure metadata includes solvent, temperature, and batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
